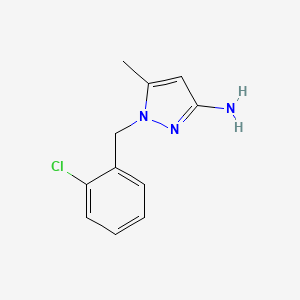![molecular formula C12H11FN2O2 B2907568 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one CAS No. 371220-46-1](/img/structure/B2907568.png)
4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a compound known for its significant biochemical and industrial applications. It is an oxazolone derivative that has piqued the interest of researchers due to its potential biological activity and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one typically involves a multistep process. The primary method includes the formation of an oxazole ring through cyclization reactions. Common reagents for this synthesis include dimethylformamide and substituted aniline compounds. The reaction usually occurs under controlled temperatures, with catalysts such as acidic or basic agents facilitating the process.
Industrial Production Methods: On an industrial scale, the production of this compound demands stringent control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automation are employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often forming epoxides or hydroxylated derivatives.
Reduction: Reduction of 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one typically leads to the formation of amines and alcohols, depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring.
Common Reagents and Conditions: Common reagents include hydrogen donors for reduction (e.g., hydrogen gas with palladium catalysts), oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reactions are often conducted in solvents like dichloromethane or ethanol under ambient or slightly elevated temperatures.
Major Products: Major products from these reactions include hydroxylated and aminated derivatives of the original compound, which often retain the core oxazole structure but exhibit varied chemical and biological properties.
Applications De Recherche Scientifique
This compound finds extensive use in:
Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It has been studied for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Preliminary studies suggest its utility in anticancer therapies due to its ability to interact with specific cellular targets.
Industry: Used as a building block for specialty chemicals, including agrochemicals and polymers.
Mécanisme D'action
Mechanism: The compound exerts its effects primarily through interaction with biological macromolecules, leading to inhibition or modulation of enzyme activities. Its fluorophenyl group enhances binding affinity to specific targets.
Molecular Targets and Pathways: Primary targets include enzymes involved in DNA replication and repair, as well as metabolic pathways critical for cell survival. This interaction disrupts normal cellular processes, leading to therapeutic effects in diseased states.
Comparaison Avec Des Composés Similaires
Compared to other oxazolone derivatives, 4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one stands out due to its fluorine substitution, which enhances its stability and binding efficiency. Similar compounds include:
2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
2-(4-bromophenyl)-1,3-oxazol-5(4H)-one
2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
These compounds share the core oxazole structure but differ in their substituent groups, affecting their chemical behavior and applications.
Hopefully, that clarifies the ins and outs of this fascinating compound!
Propriétés
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-15(2)7-10-12(16)17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBDJLSCEGJZNV-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)OC(=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
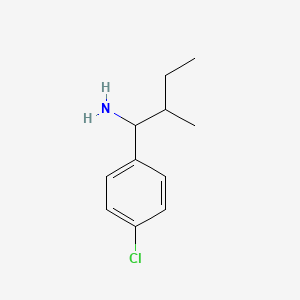
![Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate](/img/structure/B2907486.png)
![Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2907488.png)
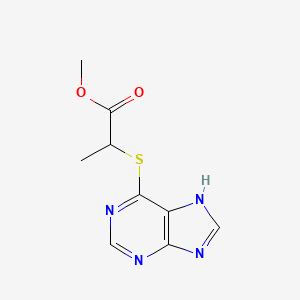
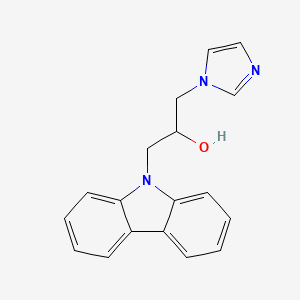
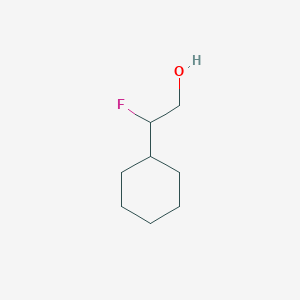
![Ethyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2907495.png)
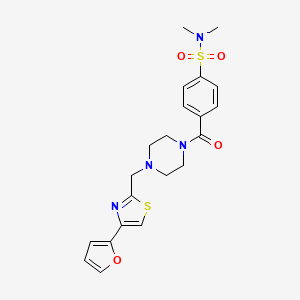
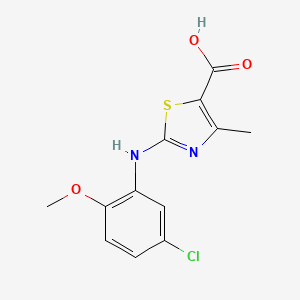
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2907499.png)
![3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2907500.png)
![2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide](/img/structure/B2907502.png)

